2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine
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Overview
Description
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiocarbamate with a suitable amine, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-5-imino-5H-1,4-dithiino[2,3-c]pyrrol-7-amine: A closely related compound with similar structural features.
5H-1,4-Dithiino[2,3-c]pyrrol-7-amine: Another related compound with a similar core structure.
Uniqueness
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
3169-26-4 |
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Molecular Formula |
C6H7N3S2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine |
InChI |
InChI=1S/C6H7N3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2,(H3,7,8,9) |
InChI Key |
XTFKKPTYHWLGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=NC2=N)N |
Origin of Product |
United States |
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